Bremelanotide, also known as PT-141, is a synthetic peptide and an analog of the naturally occurring hormone alpha-melanocyte-stimulating hormone (α-MSH). It has been identified as an agonist at melanocortin receptors MC3R and MC4R, which are known to influence a variety of physiological responses, including sexual behaviors12. Bremelanotide has garnered attention due to its potential therapeutic applications in treating sexual dysfunctions, particularly in premenopausal women with hypoactive sexual desire disorder (HSDD) and in men with erectile dysfunction345.
Clinical trials have demonstrated the efficacy of bremelanotide in treating sexual arousal disorders in premenopausal women. A study showed that women reported higher sexual desire and satisfaction with their level of sexual arousal after treatment with bremelanotide compared to placebo. Notably, this effect was observed without significant changes in vaginal vasocongestion, suggesting that the drug's impact on sexual function may be more related to subjective experiences of arousal and desire rather than physiological changes1. Another randomized, placebo-controlled dose-finding trial confirmed the safety and effectiveness of bremelanotide in improving sexual function in premenopausal women, as measured by increases in satisfying sexual events, sexual function index scores, and decreases in sexual distress4.
Bremelanotide has also been studied for its effects on male sexual function. It has been shown to stimulate erection in men, indicating its potential as a treatment for erectile dysfunction2. The drug's action through central pathways rather than the vascular system distinguishes it from other treatments for erectile dysfunction, offering an alternative for individuals who may not respond to or cannot take other medications5.
The drug has achieved regulatory approval in the United States for the treatment of premenopausal women with acquired, generalized HSDD. This approval marks bremelanotide as the first of its kind to be available for this indication, highlighting its unique mechanism of action and the clinical need for novel treatments in the area of sexual health3.
Bremelanotide is classified as a central nervous system agent and is primarily used to treat hypoactive sexual desire disorder in premenopausal women. It is marketed under the brand name Vyleesi and is also known by other names such as PT-141 and Rekynda. The compound is derived from melanocyte-stimulating hormone, specifically a metabolite of melanotan II, which was initially developed for tanning purposes but later found potential in sexual dysfunction treatment .
The synthesis of Bremelanotide typically involves solid-phase peptide synthesis techniques. A notable method includes the following steps:
This method allows for high yields and purity levels of Bremelanotide, making it suitable for pharmaceutical applications.
Bremelanotide has a complex molecular structure characterized by the following details:
The cyclic nature of Bremelanotide contributes to its stability and bioactivity.
Bremelanotide participates in various chemical reactions primarily involving hydrolysis and peptide bond formation. Key reactions include:
These reactions are critical for both its synthesis and metabolic processing in biological systems.
Bremelanotide functions primarily as a non-selective agonist of melanocortin receptors, specifically targeting MC3 and MC4 receptors while sparing MC2 (the receptor for adrenocorticotropic hormone). Its mechanism involves:
This mechanism underpins its therapeutic efficacy in treating sexual dysfunction.
Bremelanotide exhibits several notable physical and chemical properties:
These properties are essential for its formulation as a therapeutic agent.
Bremelanotide's primary application lies in the treatment of hypoactive sexual desire disorder in women. Clinical studies have demonstrated its effectiveness in increasing sexual desire and satisfaction without significant adverse effects compared to placebo treatments . Additionally, research continues into other potential applications related to mood enhancement and appetite regulation due to its action on melanocortin receptors.
Bremelanotide (chemical name: (3S,6S,9R,12S,15S,23S)-15-[(N-Acetyl-L-norleucyl)amino]-9-benzyl-6-{3-[(diaminomethylidene)amino]propyl}-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexaazacyclotricosane-23-carboxylic acid) is a synthetic heptapeptide analog of α-melanocyte-stimulating hormone (α-MSH). Its molecular formula is C~50~H~68~N~14~O~10~, with a molecular mass of 1,025.18 g/mol [1] [8]. The peptide backbone features a cyclic lactam ring structure formed by side-chain condensation between aspartic acid and lysine residues, enhancing metabolic stability and receptor binding affinity compared to linear peptides [3] [8]. Key structural modifications include:
Table 1: Structural Components of Bremelanotide
Structural Feature | Role in Pharmacological Profile |
---|---|
Cyclic lactam ring | Confers conformational rigidity and protease resistance |
D-Phenylalanine residue | Reduces susceptibility to aminopeptidase cleavage |
Imidazolylmethyl group | Facilitates interactions with melanocortin receptor His-binding pocket |
Acetylated N-terminus | Mimics endogenous α-MSH acetylation pattern |
Bremelanotide functions as a non-selective agonist of melanocortin receptors (MCRs), primarily activating central nervous system-expressed subtypes. Its therapeutic effect in hypoactive sexual desire disorder arises from activation of melanocortin-4 receptors (MC4R) in the hypothalamus, specifically within the medial preoptic area [2] [10]. This agonism triggers downstream neuromodulation:
Following subcutaneous administration, bremelanotide exhibits near-complete absorption (bioavailability ≈100%) with maximum plasma concentrations (C~max~) of 72.8 ± 15.9 ng/mL achieved within 0.5–1.0 hours (T~max~) [1] [4]. The compound demonstrates a mean volume of distribution of 25.0 ± 5.8 liters, indicating limited tissue penetration beyond plasma compartments. Protein binding is moderate (21%), predominantly to albumin and α-1-acid glycoprotein [1]. Elimination occurs via:
The terminal elimination half-life is 2.7 hours (range: 1.9–4.0 hours), with total systemic clearance of 6.5 ± 1.0 liters/hour [1] [4]. Pharmacokinetics show no clinically relevant alterations in mild-to-moderate renal or hepatic impairment, though severe impairment may reduce clearance [4].
Table 2: Pharmacokinetic Parameters of Bremelanotide
Parameter | Mean Value ± SD | Clinical Relevance |
---|---|---|
AUC~0–∞~ | 276 ± 68 hr·ng/mL | Linear dose-exposure relationship |
V~d~ | 25.0 ± 5.8 L | Limited extravascular distribution |
C~max~ | 72.8 ± 15.9 ng/mL | Peak concentration at 45 min post-injection |
CL | 6.5 ± 1.0 L/hr | Minimal accumulation with repeated dosing |
t~1/2~ | 2.7 ± 0.6 hr | Suitable for on-demand dosing |
Bremelanotide exhibits differential affinity across melanocortin receptor subtypes, with binding potency ordered as: MC1R > MC4R > MC3R > MC5R >> MC2R [1] [5]. Quantitative receptor profiling reveals:
Table 3: Melanocortin Receptor Binding Profile
Receptor Subtype | Binding Affinity (K~i~, nM) | Primary Tissue Distribution | Physiological Role |
---|---|---|---|
MC1R | 0.17 | Melanocytes | Pigmentation regulation |
MC3R | 2.1 | Hypothalamus, gut | Energy homeostasis |
MC4R | 0.24 | CNS nuclei | Sexual behavior, appetite suppression |
MC5R | 6.3 | Exocrine glands | Sebum production |
Receptor mutagenesis studies demonstrate that bremelanotide's Asp~6~-Arg~7~ segment forms salt bridges with MC4R transmembrane domains 2 and 3, while its Trp~5~ residue engages the receptor's conserved "Trp shelf" hydrophobic pocket [5]. This binding mode confers 10-fold greater MC4R selectivity over endogenous α-MSH, explaining its potent prosexual effects at therapeutic doses [2] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7